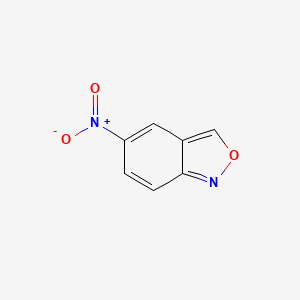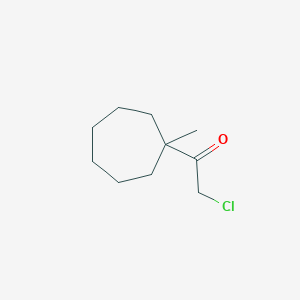
1-((2-Naphthylsulfinyl)methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Naphthylsulfinyl)methyl)cyclohexanol is an organic compound with the molecular formula C17H20O2S It is characterized by the presence of a naphthylsulfinyl group attached to a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Naphthylsulfinyl)methyl)cyclohexanol typically involves the reaction of 2-naphthylsulfinyl chloride with cyclohexanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Naphthylsulfinyl chloride+Cyclohexanol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Naphthylsulfinyl)methyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
1-((2-Naphthylsulfinyl)methyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2-Naphthylsulfinyl)methyl)cyclohexanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or by binding to receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-Naphthylsulfonyl)methyl)cyclohexanol
- 1-((2-Naphthylthio)methyl)cyclohexanol
- 1-((2-Naphthylmethyl)cyclohexanol
Uniqueness
1-((2-Naphthylsulfinyl)methyl)cyclohexanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
38226-53-8 |
|---|---|
Formule moléculaire |
C17H20O2S |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-(naphthalen-2-ylsulfinylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H20O2S/c18-17(10-4-1-5-11-17)13-20(19)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,18H,1,4-5,10-11,13H2 |
Clé InChI |
FTVDJXULJFVIKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


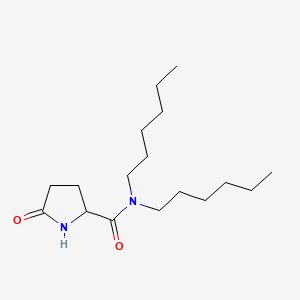

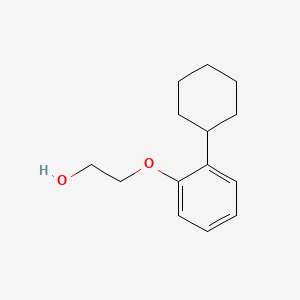

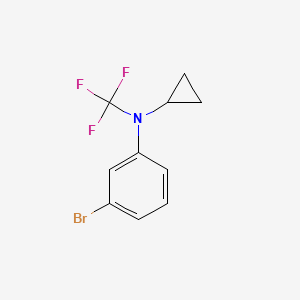
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
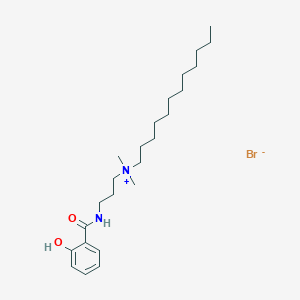
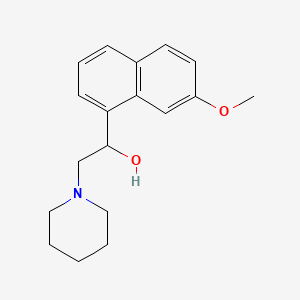
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)

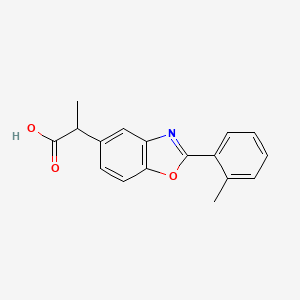
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
